(R)-2-amino-2-methylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-amino-2-methylpentan-1-ol is an organic compound with the molecular formula C6H15NO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-amino-2-methylpentan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2-methyl-2-pentanone with a chiral catalyst can yield ®-2-amino-2-methylpentan-1-ol. Another method involves the asymmetric hydrogenation of the corresponding imine.
Industrial Production Methods
In industrial settings, the production of ®-2-amino-2-methylpentan-1-ol often involves the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst to achieve the desired reduction. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-amino-2-methylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are secondary or tertiary amines.
Substitution: The major products are various substituted amines or amides.
Scientific Research Applications
®-2-amino-2-methylpentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting neurological conditions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-amino-2-methylpentan-1-ol involves its interaction with specific molecular targets. In biological systems, it can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-amino-2-methylpentan-1-ol: The enantiomer of ®-2-amino-2-methylpentan-1-ol, with similar but distinct properties.
2-amino-2-methylbutanol: A structurally similar compound with a shorter carbon chain.
2-amino-2-methylhexanol: A structurally similar compound with a longer carbon chain.
Uniqueness
®-2-amino-2-methylpentan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and pharmaceutical development.
Properties
Molecular Formula |
C6H15NO |
---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
(2R)-2-amino-2-methylpentan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-3-4-6(2,7)5-8/h8H,3-5,7H2,1-2H3/t6-/m1/s1 |
InChI Key |
ATRNFARHWKXXLH-ZCFIWIBFSA-N |
Isomeric SMILES |
CCC[C@](C)(CO)N |
Canonical SMILES |
CCCC(C)(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.